molecular formula C24H26N4O3 B14096304 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

Cat. No.: B14096304
M. Wt: 418.5 g/mol
InChI Key: FQKWMQPOAUZANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features an indole moiety, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring. The combination of these two moieties in a single molecule imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of isatoic anhydride with 6-aminocaproic acid to form the quinazolinone core . This intermediate is then coupled with an indole derivative through an amide bond formation reaction. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. The indole moiety can also interact with biological targets, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide can be compared with other similar compounds, such as:

The uniqueness of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide lies in its combination of the quinazolinone and indole moieties, which imparts distinct chemical and biological properties that are not observed in the similar compounds mentioned above.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide

InChI

InChI=1S/C24H26N4O3/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31)

InChI Key

FQKWMQPOAUZANS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.